molecular formula C12H14O3 B1499496 Methyl 4-(4-oxo-2-butanyl)benzoate

Methyl 4-(4-oxo-2-butanyl)benzoate

Cat. No.: B1499496
M. Wt: 206.24 g/mol
InChI Key: VDYPHDVJASDKFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(4-oxo-2-butanyl)benzoate is a benzoate ester derivative characterized by a methyl ester group at the para position of the benzene ring and a 4-oxo-2-butanyl substituent. This compound is of interest in organic synthesis and medicinal chemistry due to its structural versatility. The 4-oxo-2-butanyl group introduces a ketone functionality, which can influence reactivity, solubility, and intermolecular interactions.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 4-(4-oxobutan-2-yl)benzoate

InChI

InChI=1S/C12H14O3/c1-9(7-8-13)10-3-5-11(6-4-10)12(14)15-2/h3-6,8-9H,7H2,1-2H3

InChI Key

VDYPHDVJASDKFN-UHFFFAOYSA-N

Canonical SMILES

CC(CC=O)C1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between Methyl 4-(4-oxo-2-butanyl)benzoate and related compounds:

Compound Name Substituent/Functional Group Molecular Formula Key Applications/Properties Reference
This compound 4-oxo-2-butanyl (ketone chain) C₁₂H₁₄O₃ Potential synthetic intermediate, drug design -
Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) Piperazine-linked quinoline-carbonyl C₂₈H₂₅N₃O₃ Anticancer research, HDAC inhibition studies
2-(4-Bromophenyl)-2-oxoethyl 4-methylbenzoate Phenacyl (2-oxoethyl with bromophenyl) C₁₆H₁₃BrO₃ Synthetic chemistry, photo-removable protecting groups
Methyl 2-(4-ethoxy-4-oxobutanamido)benzoate Ethoxy-oxobutanamido (amide-ester) C₁₄H₁₇NO₅ Intermediate in peptide/protein modification
Methyl 4-({N-[2-(benzyl-amino)-2-oxoethyl]-4-(dimethylamino)benzamido}methyl)benzoate Amide-linked dimethylamino benzamido C₂₇H₂₈N₄O₄ HDAC inhibition, enhanced drug-likeness

Key Observations :

  • Reactivity : The 4-oxo-2-butanyl group in the target compound provides a reactive ketone for nucleophilic additions, contrasting with the amide/ester hybrid in Methyl 2-(4-ethoxy-4-oxobutanamido)benzoate, which may exhibit hydrogen-bonding interactions critical for biological activity .
  • Synthetic Utility : Phenacyl benzoates (e.g., ) are widely used as photo-labile protecting groups, a role less common in 4-oxo-2-butanyl derivatives, which may instead serve as intermediates in ketone-based syntheses .

Physicochemical Properties

  • Crystallinity : Piperazine-containing derivatives (C1–C7 in ) crystallize as yellow/white solids, suggesting similar packing efficiencies to the target compound. However, phenacyl derivatives () often exhibit higher melting points due to bromine-induced van der Waals interactions .

Challenges in Characterization

  • Spectroscopic Analysis : Nitrated methyl benzoate analogs () faced challenges in HNMR characterization due to signal overlap, whereas compounds like C1–C7 () were successfully validated via HRMS and 1H NMR, highlighting the importance of substituent choice in analytical workflows .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.